molecular formula C21H22N4O4 B5975816 N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide

N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide

Cat. No. B5975816
M. Wt: 394.4 g/mol
InChI Key: MPICCWRAYWFAFG-YDZHTSKRSA-N
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Description

N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide, commonly known as DMPEB, is a novel compound synthesized in recent years. It has gained attention due to its potential applications in scientific research, particularly in the field of medicine.

Mechanism of Action

The exact mechanism of action of DMPEB is not fully understood. However, it has been suggested that DMPEB exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. DMPEB has also been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2 and cyclin D1.
Biochemical and Physiological Effects
DMPEB has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, DMPEB has been shown to exhibit anti-inflammatory, antioxidant, and anti-angiogenic effects. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPEB for lab experiments is its relatively low toxicity. DMPEB has been shown to exhibit low toxicity in various cell lines and animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of DMPEB is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of DMPEB. One area of research is the development of DMPEB-based therapies for cancer and neurodegenerative diseases. Another area of research is the investigation of DMPEB's effects on other signaling pathways and cellular processes. Finally, the development of more efficient synthesis methods for DMPEB may help to overcome some of its limitations and pave the way for further research.

Synthesis Methods

The synthesis of DMPEB involves the reaction of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with 3-ethoxybenzohydrazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form DMPEB. The yield of DMPEB is reported to be around 70%.

Scientific Research Applications

DMPEB has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. DMPEB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that DMPEB exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another potential application of DMPEB is in the treatment of neurodegenerative diseases. DMPEB has been shown to protect neurons against oxidative stress and neuroinflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-4-29-17-7-5-6-15(10-17)21(26)25-23-13-16-12-22-24-20(16)14-8-9-18(27-2)19(11-14)28-3/h5-13H,4H2,1-3H3,(H,22,24)(H,25,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPICCWRAYWFAFG-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-ethoxybenzohydrazide

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